An In-depth Technical Guide on Hsd17B13-IN-4: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
An In-depth Technical Guide on Hsd17B13-IN-4: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13
For Researchers, Scientists, and Drug Development Professionals
Abstract
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a spectrum of liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are protective against the progression of chronic liver disease. This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. Hsd17B13-IN-4, also identified as Compound 95, is a potent, selective inhibitor of HSD17B13. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of Hsd17B13-IN-4, along with detailed experimental protocols and an exploration of the relevant signaling pathways.
Chemical Structure and Physicochemical Properties
Hsd17B13-IN-4 is a 2-substituted thiazole derivative with a potent inhibitory activity against the HSD17B13 enzyme. Its detailed chemical and physical properties are summarized below.
Table 1: Physicochemical Properties of Hsd17B13-IN-4
| Property | Value |
| IUPAC Name | 2-(6-(cyclopropylmethoxy)-5-(trifluoromethyl)pyridin-2-yl)-N-(1-(oxetan-3-yl)piperidin-4-yl)thiazole-4-carboxamide |
| Synonyms | Hsd17B13-IN-4, Compound 95 |
| Molecular Formula | C₂₅H₂₈F₃N₅O₃S |
| Molecular Weight | 551.58 g/mol |
| SMILES String | C1CC(NC(=O)C2=CSC(=N2)C3=NC(=C(C=C3)C(F)(F)F)OCC4CC4)CCN1C5CCOC5 |
| Appearance | Solid |
| Ki Value | ≤ 50 nM for the estradiol substrate LCMS[1] |
Chemical Structure:
Synthesis
The synthesis of Hsd17B13-IN-4 involves a multi-step process culminating in the formation of the 2-substituted thiazole carboxamide. While the specific, detailed synthesis protocol for Hsd17B13-IN-4 is proprietary and found within the patent literature (WO2023146897), a general synthetic route for similar 2-substituted thiazole carboxamides can be outlined. This typically involves the formation of the thiazole core, followed by amide coupling reactions.
A plausible synthetic approach would involve:
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Synthesis of the thiazole-4-carboxylic acid intermediate: This can be achieved through a Hantzsch thiazole synthesis or a related method, starting from a suitable thioamide and an α-haloketone.
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Synthesis of the piperidine-oxetan amine: This would involve the reaction of a protected 4-aminopiperidine with an appropriate oxetane derivative.
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Amide coupling: The final step would be the coupling of the thiazole-4-carboxylic acid with the piperidine-oxetan amine using standard peptide coupling reagents such as HATU or HOBt/EDC.
Mechanism of Action and Signaling Pathways
Hsd17B13-IN-4 exerts its therapeutic potential by directly inhibiting the enzymatic activity of HSD17B13. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver. Its substrates include steroids, fatty acids, and retinol.[2] By inhibiting HSD17B13, Hsd17B13-IN-4 is expected to modulate lipid metabolism and reduce the liver inflammation and fibrosis associated with chronic liver diseases.
HSD17B13 is implicated in several key signaling pathways:
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Lipid Metabolism: HSD17B13 is involved in the regulation of lipid droplet dynamics and fatty acid metabolism.[3] Its inhibition may lead to alterations in the lipid composition of hepatocytes, potentially reducing lipotoxicity.
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Inflammatory Pathways: Overexpression of HSD17B13 has been shown to influence inflammation-related pathways, including the NF-κB and MAPK signaling pathways.[3] By inhibiting HSD17B13, Hsd17B13-IN-4 may attenuate the inflammatory response in the liver.
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PAF/STAT3 Signaling: Recent studies have shown that HSD17B13 can activate the platelet-activating factor (PAF)/STAT3 signaling pathway in hepatocytes, which promotes leukocyte adhesion and contributes to liver inflammation.[4] Inhibition of HSD17B13 could disrupt this pro-inflammatory cascade.
Experimental Protocols
While specific experimental protocols for Hsd17B13-IN-4 are not publicly available, representative methodologies for evaluating HSD17B13 inhibitors are described below. These protocols are based on published studies of other HSD17B13 inhibitors and provide a framework for assessing the potency and cellular activity of compounds like Hsd17B13-IN-4.
In Vitro HSD17B13 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HSD17B13. A common method is the NADH-Glo™ assay, which measures the production of NADH, a product of the HSD17B13-catalyzed reaction.
Materials:
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Purified recombinant human HSD17B13 protein
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β-estradiol (substrate)
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NAD⁺ (cofactor)
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Hsd17B13-IN-4 (test compound)
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NADH-Glo™ Detection Reagent (Promega)
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Assay buffer (e.g., 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6)
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384-well assay plates
Procedure:
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Prepare serial dilutions of Hsd17B13-IN-4 in DMSO.
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Add 80 nL of the compound dilutions to the wells of a 384-well plate.
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Prepare a substrate mix containing β-estradiol (final concentration, e.g., 12 µM) and NAD⁺ (final concentration, e.g., 500 µM) in assay buffer.
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Add 2 µL of the substrate mix to each well.
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Initiate the reaction by adding 2 µL of purified HSD17B13 protein (final concentration, e.g., 30 nM) in assay buffer to each well.
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Incubate the plate at room temperature for 2 hours in the dark.
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Add 3 µL of NADH-Glo™ Detection Reagent to each well.
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Incubate for 1 hour at room temperature in the dark.
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Measure the luminescence using a plate reader.
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Calculate the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Cellular HSD17B13 Activity Assay
This assay measures the ability of a compound to inhibit HSD17B13 activity within a cellular context. A common approach involves using HEK293 cells overexpressing HSD17B13 and measuring the conversion of a substrate to its product by LC-MS.
Materials:
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HEK293 cells stably overexpressing human HSD17B13
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Cell culture medium (e.g., DMEM with 10% FBS)
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β-estradiol (substrate)
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Hsd17B13-IN-4 (test compound)
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d4-estrone (internal standard)
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LC-MS/MS system
Procedure:
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Seed the HSD17B13-overexpressing HEK293 cells in a 384-well plate and incubate overnight.
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Add serial dilutions of Hsd17B13-IN-4 in DMSO to the cells and incubate for 30 minutes.
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Add β-estradiol to the wells to initiate the cellular reaction and incubate for 3 hours.
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Collect the cell supernatant.
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Add an internal standard (d4-estrone) to the supernatant.
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Analyze the formation of estrone from β-estradiol using a RapidFire MS/MS system.
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Determine the cellular IC₅₀ value.
Conclusion
Hsd17B13-IN-4 is a potent and selective inhibitor of HSD17B13, a promising therapeutic target for chronic liver diseases. Its mechanism of action involves the direct inhibition of the enzyme's activity, which is implicated in lipid metabolism and pro-inflammatory signaling pathways within the liver. The experimental protocols outlined in this guide provide a basis for the further characterization of Hsd17B13-IN-4 and other novel HSD17B13 inhibitors. As research in this area progresses, a deeper understanding of the therapeutic potential of targeting HSD17B13 will continue to emerge, offering hope for new treatments for NAFLD, NASH, and other related conditions.
References
- 1. HSD17B13 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes - PMC [pmc.ncbi.nlm.nih.gov]
